molecular formula C10H13N B1306270 3-Phenylpyrrolidine CAS No. 936-44-7

3-Phenylpyrrolidine

Cat. No. B1306270
CAS RN: 936-44-7
M. Wt: 147.22 g/mol
InChI Key: PRRFFTYUBPGHLE-UHFFFAOYSA-N
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Description

3-Phenylpyrrolidine is a chemical compound that has garnered interest in various fields of medicinal chemistry due to its potential biological activities. It serves as a core structure for the development of various pharmacologically active agents, including RORγt inverse agonists, dopaminergic agonists, and compounds with affinity for dopamine receptors . The versatility of the 3-phenylpyrrolidine scaffold allows for the synthesis of a wide range of derivatives with diverse biological activities.

Synthesis Analysis

The synthesis of 3-phenylpyrrolidine derivatives has been explored through various methods. One approach involves the rearrangement of 2-aminomethylazetidines to produce enantiopure 3-aminopyrrolidines, which can be further modified to create complex structures like (-)-absouline . Another method includes a multi-step reaction sequence to synthesize 3-(3,4-dihydroxyphenyl)-1-n-propylpyrrolidine hydrobromide, which exhibits dopaminergic agonist activity . Large-scale preparations of 3-phenylpyrrolidine analogs have also been reported, starting from L-aspartic acid and involving steps like methylation, reduction, and protection . Additionally, the synthesis of 3-arylidenepyrrolidines has been summarized, highlighting various methods such as modification of the pyrrolidine ring and intramolecular cyclization .

Molecular Structure Analysis

The molecular structure of 3-phenylpyrrolidine derivatives has been elucidated using various spectroscopic techniques and computational methods. For instance, novel compounds like 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid have been characterized by UV, FT-IR, NMR spectroscopy, and density functional theory (DFT) calculations . Structural investigations of 3-acylpyrrolidine-2,4-diones have been conducted using NMR spectroscopy and X-ray crystallography to study their tautomeric forms . These studies provide insights into the electronic structure, intermolecular interactions, and potential nonlinear optical properties of these compounds.

Chemical Reactions Analysis

3-Phenylpyrrolidine derivatives participate in various chemical reactions that are crucial for their biological activity. The introduction of different substituents on the pyrrolidine ring nitrogen has been shown to affect the binding affinity at D1 and D2 dopamine receptors, with maximal affinity observed for certain alkyl groups . The reactivity of these compounds can be further manipulated to create more selective and potent agents for therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-phenylpyrrolidine derivatives are influenced by their molecular structure. For example, the presence of a perfluoroisopropyl group and a polar amide at specific positions on the pyrrolidine ring can lead to high selectivity and desirable pharmacokinetic properties . Theoretical calculations of properties such as polarizability, hyperpolarizability, and thermodynamic parameters have been performed to predict the behavior of these compounds under different conditions . These properties are essential for understanding the compound's stability, reactivity, and suitability for drug development.

Scientific Research Applications

  • Pharmacology

    • Pyrrolidines, including 3-Phenylpyrrolidine, are present in many natural products and pharmacologically important agents . They play key roles in pharmacotherapy, making them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
    • Pyrrolidine derivatives have been found to exhibit a wide range of important activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .
    • The methods of application or experimental procedures vary depending on the specific activity being studied. For example, in studying the antimicrobial activity of a pyrrolidine derivative, the compound might be tested against a variety of bacterial strains in a laboratory setting .
    • The outcomes of these studies also vary, but in general, many pyrrolidine derivatives have been found to exhibit significant biological activity, making them promising candidates for further drug research and development .
  • Drug Discovery

    • The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
    • The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .
    • Compounds bearing pyrrolidine scaffolds continue to be utilized as intermediates in drug research and development (R&D) studies for the development of molecules that could be new drug candidates .
    • Some pyrrolidine derivatives are known to be employed as pharmacophore groups, with some having antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities, while others have diverse enzyme inhibitory effects .
  • Chemical Synthesis

    • Pyrrolidine derivatives, including 3-Phenylpyrrolidine, are often used in chemical synthesis . For example, the natural amino acid proline, a pyrrolidine derivative, is known to catalyze an asymmetric intramolecular aldol reaction . This transformation, known as the Hajos–Parrish–Eder–Sauer–Wiechert reaction, is a key process in the synthesis of many complex organic compounds .
    • The methods of application or experimental procedures in this case would involve setting up the reaction conditions for the aldol reaction, adding the proline catalyst, and monitoring the reaction progress .
    • The outcomes of these studies can include the successful synthesis of the desired product, as well as insights into the reaction mechanism and the role of the proline catalyst .
  • Heterocyclic Scaffolds in Drug Discovery

    • Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a versatile scaffold that allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional (3D) coverage .
    • The methods of application or experimental procedures in this case would involve the design and synthesis of new compounds based on the pyrrolidine scaffold, followed by testing of these compounds for biological activity .
    • The outcomes of these studies can include the identification of new drug candidates with promising biological activity .
  • Pharmacology of Infectious Diseases

    • Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents . They are utilized to overcome numerous health disorders .
    • The methods of application or experimental procedures in this case would involve the design and synthesis of new compounds based on the pyrrolidine scaffold, followed by testing of these compounds for biological activity .
    • The outcomes of these studies can include the identification of new drug candidates with promising biological activity .
  • Anticancer and Antibacterial Agents

    • Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a versatile scaffold that allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional (3D) coverage .
    • The methods of application or experimental procedures in this case would involve the design and synthesis of new compounds based on the pyrrolidine scaffold, followed by testing of these compounds for biological activity .
    • The outcomes of these studies can include the identification of new drug candidates with promising biological activity .

Safety And Hazards

3-Phenylpyrrolidine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and the container should be kept tightly closed .

Future Directions

Pyrrolidine alkaloids, including 3-Phenylpyrrolidine, have shown promising biological effects, making them an important class of compounds in medicinal chemistry . They could be good candidates as antibacterial compounds .

properties

IUPAC Name

3-phenylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-5,10-11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRFFTYUBPGHLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389848
Record name 3-Phenylpyrrolidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylpyrrolidine

CAS RN

936-44-7
Record name 3-Phenylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Phenylpyrrolidine
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Synthesis routes and methods I

Procedure details

To 612 mg (1.23 mmol) of (3S,4S)-3-[1-isopropyl-3-methyl-bicyclo[3.2.1]-2-oxo-1β,3,8-triaza-spiro[4.5]dodec-8-ylmethyl]-4-phenyl-pyrrolidine-1-carboxylic acid tert-butyl ester in DCM (12 mL) was added TFA (3.3 mL). The reaction mixture was stirred for 0.75 hour at room temperature, neutralized with 1N NaOH (40 mL) and extracted with DCM. The organic layer was dried over sodium sulfate and concentrated to give 448 mg (88%) of (3R,4S)-3-[(1-isopropyl-3-methyl-bicyclo[3.2.1]-2-oxo-1β,3,8-triaza-spiro[4.5]dodec-8-ylmethyl]-4-phenyl-pyrrolidine as a white foam.
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3.3 mL
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12 mL
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40 mL
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Synthesis routes and methods II

Procedure details

Hydrogen chloride (4N) in ethyl acetate (6 ml) was added to a solution of 1-tertbutoxycarbonyl-3-phenyl-pyrrolidine (1.84 g, 7.4 mmol) in ethyl acetate (2 ml) and the mixture was stirred for 2 hours. After azeotropical removal of the solvent and hydrogen chloride, the residue was partitioned between aqueous potassium carbonate and diethyl ether, and the organic layer was washed with brine, and dried over sodium sulfate. Removal of the solvent afforded 3-phenyl-pyrrolidine (0.95 g, 87%).
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1.84 g
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6 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
460
Citations
K Kamiński, J Obniska, I Chlebek, B Wiklik… - Bioorganic & medicinal …, 2013 - Elsevier
The synthesis and anticonvulsant properties of new N-Mannich bases of 3-phenyl- (9a–d), 3-(2-chlorophenyl)- (10a–d), 3-(3-chlorophenyl)- (11a–d) and 3-(4-chlorophenyl)-pyrrolidine-2…
Number of citations: 61 www.sciencedirect.com
J Obniska, A Zejc, A Zagórska - Acta Poloniae Pharmaceutica. Drug …, 2002 - ruj.uj.edu.pl
… attention was drawn to a group of 3-phenylpyrrolidine-2,5-dione … structure-activity studies on the 3-phenylpyrrolidine-2,5-dio … series of new N-aryl substituted 3-phenylpyrrolidine-2,5-dio …
Number of citations: 60 ruj.uj.edu.pl
TV Timofeeva, V Sena, BB Averkiev, SN Bejagam… - …, 2019 - pubs.rsc.org
… -methyl-3-phenylpyrrolidine-2,5-dione), and phensuximide (1-methyl-3-phenylpyrrolidine-2,… The latter two compounds metabolize through N-demethylation, with 3-phenylpyrrolidine-2,5…
Number of citations: 2 pubs.rsc.org
G Argay, A Kálmán - Acta Crystallographica Section B: Structural …, 1973 - scripts.iucr.org
The structure determination of the ortho-rhombic modification of the title compound [here-after: PH-PD (o)] Ct0H9NO2, M= 175.2, which crys-tallizes from ethanol in prismatic needles. Its …
Number of citations: 19 scripts.iucr.org
RL Jacoby, KA Nieforth, RE Willette - Journal of Medicinal …, 1974 - ACS Publications
… cyclized by refluxing in ethanol to give ethyl 3-phenylpyrrolidine3-carboxylate (6) or ethyl 3-… prepared several N-alkyl derivatives of ethyl 3-phenylpyrrolidine3-carboxylate (8-13) and …
Number of citations: 14 pubs.acs.org
A Pretorius, MO Ogunrombi, H Fourie… - Bioorganic & medicinal …, 2010 - Elsevier
… As part of our ongoing studies we have examined the MAO-B substrate properties of the corresponding pyrrolidinyl analogue, 1-methyl-3-phenylpyrrolidine, and the 3,4-cyclopropyl …
Number of citations: 6 www.sciencedirect.com
S Yamamoto, H Kobayashi, T Kaku, K Aikawa… - Bioorganic & medicinal …, 2013 - Elsevier
… We set out to explore novel AR antagonists with scaffold C and found that 3-benzyl-3-hydroxypyrrolidine derivative 5 and 3-hydroxy-3-phenylpyrrolidine 6 possessed AR antagonistic …
Number of citations: 16 www.sciencedirect.com
J Obniska, K Kaminski, D Skrzynska, J Pichor - European journal of …, 2009 - Elsevier
… In line with the above findings, in the present study we have synthesized a new series of N-[(4-arylpiperazin-1-yl)-alkyl]-3-phenylpyrrolidine-2,5-diones with different length of alkyl …
Number of citations: 60 www.sciencedirect.com
M Froimowitz - Journal of computational chemistry, 1986 - Wiley Online Library
… 3-phenylpiperidine and 3-phenylpyrrolidine opioids using the … derivative and 1-methyl-3-isobutyl-3-phenylpyrrolidine. … and 3-isobutyl-3-phenylpyrrolidine antagonists were found to be a …
Number of citations: 3 onlinelibrary.wiley.com
C Ordonez, IM Pavlovetc… - … Section E: Structure …, 2014 - scripts.iucr.org
… In vivo, methsuximide is rapidly converted into its active metabolite, 3-methyl-3-phenylpyrrolidine-2… In this paper we report crystal structure of 1,3-dimethyl-3-phenylpyrrolidine-2,5-dione (…
Number of citations: 3 scripts.iucr.org

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